N-(cyclohex-3-en-1-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is an organic compound with a complex structure that includes a cyclohexene ring, an ethane-1,2-diamine backbone, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves multiple steps. One common route starts with the preparation of cyclohex-3-en-1-ylmethanol, which is then converted to the corresponding amine through a series of reactions involving protection and deprotection steps, as well as reductive amination . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A related compound with a similar cyclohexene ring structure.
N-(cyclohex-3-en-1-ylmethyl)hydroxylamine: Another compound with a cyclohexene ring and an amine group.
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-4-16(5-2)12-11-15(3)13-14-9-7-6-8-10-14/h6-7,14H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOSMWJHAUVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1CCC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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